

# 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine chemical formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

**Cat. No.:** B064575

[Get Quote](#)

## An In-Depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

For researchers, scientists, and professionals in drug development, **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** is a heterocyclic building block of significant interest. Its thienopyrimidine core is a key feature in various pharmacologically active compounds, and its specific functional groups—a chloro group at the 4-position and a methylthio group at the 2-position—offer versatile handles for synthetic modification. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and its application in drug discovery workflows.

## Core Compound Properties

The fundamental physicochemical properties of **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property          | Value                                                         | Reference                               |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> S <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 216.71 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 176530-47-5                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine              | <a href="#">[2]</a>                     |
| Product Family    | Protein Degrader Building Blocks                              | <a href="#">[1]</a>                     |

## Synthetic and Experimental Protocols

The synthesis of **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** and its derivatives is crucial for the exploration of its chemical space and biological activity. Below are generalized protocols based on established reactions for similar heterocyclic systems.

### Synthesis of the Thienopyrimidine Core

A common pathway to construct the thieno[3,2-d]pyrimidine scaffold involves the reaction of a suitably substituted aminothiophene precursor with an isothiocyanate, followed by cyclization and further modifications.

### Protocol 1: Chlorination of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

The introduction of the chlorine atom at the 4-position is typically achieved through a chlorination reaction of the corresponding pyrimidinone precursor. A general method for this transformation is outlined below, based on the synthesis of similar chloro-substituted thienopyrimidines.[\[3\]](#)

#### Materials:

- 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylaniline (optional, as a catalyst)
- Toluene or another high-boiling inert solvent
- Ice water
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- A mixture of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) is prepared in an appropriate reaction vessel. A catalytic amount of N,N-dimethylaniline may be added.
- The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and the excess  $\text{POCl}_3$  is carefully removed under reduced pressure.
- The residue is then cautiously poured into ice water with vigorous stirring.
- The resulting aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
- The solid product is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the crude product.

- The crude **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** can be further purified by recrystallization or column chromatography.

## Protocol 2: Nucleophilic Aromatic Substitution

The chloro group at the 4-position is a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, which is a key strategy in developing libraries of potential drug candidates.<sup>[4]</sup>

Materials:

- **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine**
- A desired nucleophile (e.g., an amine, alcohol, or thiol)
- A suitable solvent (e.g., DMF, DMSO, or EtOH)
- A base (e.g., triethylamine or potassium carbonate), if necessary

Procedure:

- Dissolve **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** in the chosen solvent in a reaction flask.
- Add the nucleophile (typically 1.1 to 1.5 equivalents). If the nucleophile is an amine salt or if an acid is generated during the reaction, add a non-nucleophilic base.
- The reaction mixture is stirred, often at an elevated temperature, until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, or other standard work-up procedures.
- Purification is typically achieved by column chromatography or recrystallization to yield the 4-substituted-2-(methylthio)thieno[3,2-d]pyrimidine derivative.

## Application in Drug Discovery Workflow

Thienopyrimidine derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-malarial properties.[4][5] The title compound serves as a key intermediate in the synthesis of compound libraries for screening. A generalized workflow for the discovery of bioactive thienopyrimidine derivatives is presented below.

Caption: Drug discovery workflow using the thienopyrimidine scaffold.

This diagram illustrates a typical path from a key intermediate like **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** to a preclinical candidate. The process begins with the synthesis of a diverse library of related compounds, which then undergo high-throughput screening to identify initial "hits." These hits are subsequently optimized through iterative chemical modifications guided by structure-activity relationship (SAR) studies to produce a lead candidate with improved potency and pharmacokinetic properties, which can then proceed to preclinical evaluation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. calpaclab.com [calpaclab.com]
- 2. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- To cite this document: BenchChem. [4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b064575#4-chloro-2-methylthio-thieno-3-2-d-pyrimidine-chemical-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)